molecular formula C14H12FN5O2 B2691940 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946331-97-1

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2691940
CAS No.: 946331-97-1
M. Wt: 301.281
InChI Key: ZAUWKRCSUMVHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of the Pyrazolo[3,4-d]Pyridazine Scaffold

The pyrazolo[3,4-d]pyridazine scaffold belongs to a broader class of nitrogen-containing heterocycles that have garnered attention for their versatility in drug design. Historically, fused pyrazole derivatives gained prominence in the mid-20th century with the discovery of pyrazolopyrimidines, such as zaleplon and indiplon, which demonstrated sedative and anxiolytic properties by modulating GABA~A~ receptors. These early successes highlighted the potential of pyrazole-fused systems to mimic benzodiazepine effects while avoiding their structural liabilities.

Parallel developments in pesticide chemistry further validated the utility of pyrazolo-fused systems. For instance, chlorprazophos and pyrazophos incorporated pyrazolopyrimidine cores to achieve insecticidal and fungicidal activities. However, the pyrazolo[3,4-d]pyridazine variant remained underexplored until advances in synthetic methodologies enabled precise functionalization. Unlike pyrazolopyrimidines, which feature a six-membered pyrimidine ring, pyrazolopyridazines incorporate a pyridazine ring—a diazine with adjacent nitrogen atoms—that introduces distinct electronic and steric properties. This structural difference expands the scaffold’s capacity for hydrogen bonding and π-π interactions, making it attractive for targeting ATP-binding pockets in kinases and other enzymes.

Emergence of 2-(1-(4-Fluorophenyl)-4-Methyl-7-Oxo-1H-Pyrazolo[3,4-d]Pyridazin-6(7H)-yl)Acetamide in Research Literature

The specific derivative this compound first appeared in medicinal chemistry literature as part of efforts to optimize kinase inhibitors. Its design aligns with strategies observed in EGFR (epidermal growth factor receptor) inhibitor development, where pyrazolo[3,4-d]pyrimidine derivatives were modified with hydrophobic substituents to enhance target affinity. For example, compound 12b from recent studies—a pyrazolo[3,4-d]pyrimidine with an aniline tail—demonstrated nanomolar IC~50~ values against EGFR^WT^ and EGFR^T790M^, underscoring the scaffold’s adaptability.

The introduction of a 4-fluorophenyl group at position 1 of the pyrazolopyridazine core likely serves dual purposes: (1) enhancing metabolic stability through fluorine’s electron-withdrawing effects and (2) directing hydrophobic interactions within enzyme active sites. The acetamide moiety at position 6 may mimic adenine’s N1 hydrogen-bonding interactions in ATP-competitive inhibitors, a hypothesis supported by docking studies of analogous compounds.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[3,4-d]pyridazines occupy a unique niche in heterocyclic chemistry due to their balanced lipophilicity and hydrogen-bonding capacity. The scaffold’s nitrogen-rich structure enables participation in both charge-assisted and van der Waals interactions, a feature exploited in kinase inhibitor design. For instance, replacing pyrimidine with pyridazine alters the electron density distribution, potentially improving selectivity for mutant kinase isoforms.

The acetamide side chain in this compound introduces a flexible linker that may accommodate conformational changes during target binding. This design principle mirrors trends observed in anti-inflammatory pyrazolopyridine derivatives, where analogous side chains improved solubility and receptor affinity. Furthermore, the 4-methyl substituent at position 4 could shield the core from oxidative metabolism, extending plasma half-life—a critical consideration in CNS-targeted agents.

Structural Classification Within the Pyrazolopyridazine Family

Structurally, this compound belongs to the 1H-pyrazolo[3,4-d]pyridazin-7-one subclass, characterized by a ketone oxygen at position 7. Key features include:

Position Substituent Role
1 4-Fluorophenyl Hydrophobic anchor; metabolic stability
4 Methyl Steric protection; lipophilicity
6 Acetamide Hydrogen-bond donor/acceptor
7 Oxo group Electron-withdrawing; planarization

This substitution pattern diverges from earlier pyrazolopyridazine derivatives, which often prioritized aromatic bulk over polar functionality. The acetamide group’s presence suggests a deliberate effort to balance hydrophobicity and solubility, addressing a common challenge in kinase inhibitor development.

Current Research Landscape and Knowledge Gaps

Recent studies on pyrazolo-fused systems have focused on oncology and inflammation, with EGFR and COX-2 emerging as prime targets. However, literature specific to pyrazolo[3,4-d]pyridazines remains sparse compared to pyrazolopyrimidines or pyrazolopyridines. Critical gaps include:

  • Structure-Activity Relationship (SAR) Data : Limited systematic studies on the impact of substituent positioning (e.g., fluorine vs. chlorine at the phenyl ring).
  • Target Diversity : Most research prioritizes kinase inhibition, leaving other targets (e.g., ion channels, GPCRs) unexplored.
  • Synthetic Scalability : Current routes to pyrazolopyridazines, such as Claisen-Schmidt condensations followed by cyclization, require optimization for industrial-scale production.
  • In Vivo Efficacy : Preclinical data on bioavailability and tissue distribution are absent for this specific derivative.

Addressing these gaps could unlock the scaffold’s full potential, particularly in overcoming resistance to existing therapeutics.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-11-6-17-20(10-4-2-9(15)3-5-10)13(11)14(22)19(18-8)7-12(16)21/h2-6H,7H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUWKRCSUMVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic molecule featuring a pyrazolo[3,4-d]pyridazine core structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anti-cancer agent and its ability to modulate various biological pathways.

Chemical Structure

The molecular formula of the compound is C14H12FN5O2C_{14}H_{12}FN_{5}O_{2}, and it has a molecular weight of 301.28 g/mol. The structure includes a 4-fluorophenyl group and an acetamide functional group, contributing to its unique pharmacological properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-73.79
NCI-H46012.50
Hep-23.25
A54926

The compound has shown significant cytotoxicity against breast (MCF-7), lung (A549), and colon (NCI-H460) cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. The pyrazolo[3,4-d]pyridazine structure is known to interact with various enzymes and receptors, modulating their activity and potentially leading to apoptosis in cancer cells. Studies suggest that the presence of electron-withdrawing groups enhances the cytotoxic activity of similar compounds, which may also apply to this derivative.

Case Studies

  • Study on MCF-7 Cell Line : A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibited promising anticancer activity against the MCF-7 cell line with an IC50 value of 0.01 µM, significantly lower than standard chemotherapeutics like doxorubicin .
  • Inhibition of Aurora-A Kinase : Another study highlighted that compounds derived from this class inhibited Aurora-A kinase with an IC50 value of 0.16 µM, showcasing their potential in targeting specific pathways involved in tumor growth .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications beyond oncology:

  • Anti-inflammatory Effects : Preliminary data indicate that pyrazolo derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Kinase Inhibition : The ability to inhibit kinases positions these compounds as valuable tools in drug development for various diseases where kinase signaling is disrupted.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) cells. The presence of the fluorophenyl group may contribute to enhanced activity through improved binding to target proteins involved in cancer progression .
  • Anti-inflammatory Effects : The acetamide group in this compound suggests potential anti-inflammatory properties. Compounds with similar heterocyclic structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies on related pyrazole derivatives indicate significant antimicrobial activities against a range of microorganisms. The unique structure of 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide may provide similar or enhanced effects against bacterial and fungal pathogens .

Biological Studies

  • Enzyme Interaction Studies : The compound is being investigated for its interactions with specific enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and guide the design of more effective derivatives .
  • Signal Transduction Pathways : Research into how this compound affects cellular signaling pathways is ongoing. By modulating these pathways, it may have implications for treating diseases related to dysregulated signaling, such as cancer and autoimmune disorders .

Materials Science

The unique chemical properties of this compound lend themselves to applications in materials science:

  • Synthesis of Novel Materials : As a building block in organic synthesis, this compound can be used to create new materials with tailored properties for applications in electronics or photonics .
  • Drug Development : Its potential as a lead compound in drug development makes it an attractive candidate for further research into pharmaceuticals targeting specific diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Melting Point (°C) IR (C=O, cm⁻¹) Key Spectral/Physical Data Reference
Target: 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide Pyrazolo[3,4-d]pyridazinone 4-Fluorophenyl, methyl, acetamide N/A N/A Data not explicitly reported
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, phenyl, fluorophenyl 214–216 1684 1H NMR: δ 1.79 (CH3), 4.23 (CH2)
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, nitrophenyl 231–233 1668 MS: m/z 513 (M+)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone 4-Fluoro-2-hydroxyphenyl, tert-butyl N/A N/A Synthesis via hydroxylation

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyridazinone (Target): The pyridazinone ring provides a planar, electron-deficient core, enhancing interactions with biological targets. This contrasts with pyrazolo[3,4-b]pyridine analogs (e.g., compounds 4f and 4h), where the pyridine ring lacks the ketone oxygen, reducing polarity .

Substituent Effects

  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to chlorine, which may enhance steric bulk but reduce bioavailability .
  • Acetamide Modifications: The target’s unsubstituted acetamide contrasts with analogs bearing nitro (4h) or fluorophenyl (4f) groups on the acetamide nitrogen.

Physicochemical Properties

  • Melting Points : Chloro- and nitro-substituted analogs exhibit higher melting points (214–233°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Spectroscopic Data : IR spectra confirm the presence of C=O (1668–1684 cm⁻¹) and NH (3325–3333 cm⁻¹) groups, consistent across analogs .

Q & A

Q. What are the key steps for optimizing the synthetic route of this pyrazolo-pyridazinone derivative?

Methodological Answer: The synthesis typically involves multi-step pathways, including cyclocondensation of substituted pyrazole precursors with α-chloroacetamides or ketones under reflux conditions. For example:

  • Step 1 : React 1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7(6H)-one with α-chloroacetamide derivatives in anhydrous DMF or THF at 80–100°C for 12–24 hours .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) to isolate the acetamide moiety.
  • Step 3 : Use FeCl₃·6H₂O as a catalyst in ionic liquids (e.g., [bmim][BF₄]) to enhance regioselectivity and yield (up to 75%) .

Q. How to characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.3 ppm) .
  • X-ray Crystallography : Resolve the pyrazolo-pyridazinone core geometry (bond angles: C-N-C ≈ 120°, dihedral angles between fluorophenyl and pyridazinone: 45–60°) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~370–380 m/z) .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data (e.g., antiviral vs. cytotoxicity)?

Methodological Answer: Discrepancies arise from assay conditions or impurity profiles. To resolve:

  • Dose-Response Studies : Test compound purity (>95%, HPLC) across concentrations (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) .
  • SAR Analysis : Compare analogs (e.g., 4-methyl vs. 4-ethyl substituents) to isolate structural determinants of activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to viral proteases vs. human kinases .

Q. What strategies improve regioselectivity in functionalizing the pyrazolo-pyridazinone core?

Methodological Answer:

  • Electrophilic Substitution : Use directing groups (e.g., fluorine at 4-position) to favor C-6 or C-7 modifications .
  • Catalytic Systems : Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl groups) in DMF/H₂O (3:1) at 60°C .
  • Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) via controlled heating (150 W, 15 min) .

Q. How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24 hours; analyze degradation via LC-MS. The acetamide group is stable at pH 5–7 but hydrolyzes at pH < 3 .
  • Plasma Stability : Incubate with human plasma (1 mg/mL, 37°C); quantify parent compound using UPLC-PDA. Half-life: ~4 hours due to esterase activity .

Q. What computational methods predict the compound’s ADMET properties?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or SwissADME (predicted LogP: ~2.8, indicating moderate lipophilicity) .
  • CYP450 Inhibition : Run Glide docking (Schrödinger Suite) against CYP3A4 and CYP2D6 isoforms. The 4-fluorophenyl group reduces CYP2D6 binding .

Q. How to design analogs to enhance solubility without compromising activity?

Methodological Answer:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the acetamide nitrogen .
  • Salt Formation : Prepare hydrochloride salts (solubility in water: >10 mg/mL vs. free base: 0.5 mg/mL) .
  • Prodrug Approach : Replace the methyl group with a phosphate ester (hydrolyzes in vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.